REACTION_CXSMILES
|
[C:1]([CH2:3][C:4]([O:6]CC)=O)#[N:2].[CH:9]1([CH2:15][NH2:16])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>>[C:1]([CH2:3][C:4]([NH:16][CH2:15][CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1)=[O:6])#[N:2]
|
Name
|
|
Quantity
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18.41 mL
|
Type
|
reactant
|
Smiles
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C(#N)CC(=O)OCC
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Name
|
|
Quantity
|
19.585 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)CN
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Type
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CUSTOM
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Details
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the resulting solution was stirred for 2 h under nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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2-Cyano-N-(cyclohexylmethyl)acetamide was prepared by the method of V
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Type
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WAIT
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Details
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After standing for 18 h
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Duration
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18 h
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Type
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FILTRATION
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Details
|
filtered
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Type
|
WASH
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Details
|
washed with water (150 mL)
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Type
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CUSTOM
|
Details
|
dried (0.1 Torr, 40° C.)
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Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC(=O)NCC1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.03 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |